molecular formula C15H15NO3S2 B2936982 (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate CAS No. 477568-03-9

(E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate

Cat. No.: B2936982
CAS No.: 477568-03-9
M. Wt: 321.41
InChI Key: BYNKYMAMLHGVBV-VOTSOKGWSA-N
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Description

(E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate is a thiophene-based derivative featuring a conjugated acrylamido linker and a thiophene-2-yl substituent. Thiophene derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their electronic properties and structural versatility .

Properties

IUPAC Name

ethyl 3-methyl-5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-3-19-15(18)14-10(2)9-13(21-14)16-12(17)7-6-11-5-4-8-20-11/h4-9H,3H2,1-2H3,(H,16,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNKYMAMLHGVBV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a malononitrile derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, catalysts such as palladium or nickel complexes may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form the corresponding thiol or thioether.

  • Substitution: The acrylamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable bases, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Thiols or thioethers.

  • Substitution: Amides or esters.

Scientific Research Applications

(E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate is a complex organic compound with a thiophene core, featuring an ethyl ester group and an acrylamide moiety, classifying it as a thiophene derivative. The presence of both thiophene and acrylamide functionalities suggests potential applications, particularly in medicinal chemistry for pharmaceutical development.

Applications of this compound
The applications of this compound extend across various fields:

  • Medicinal Chemistry The thiophene derivatives have been studied for their diverse biological activities.
  • Pharmaceutical Development The presence of both the thiophene and acrylamide functionalities suggests potential applications in the development of pharmaceuticals.

Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
(E)-4-Phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acidSimilar thiophene structure; carboxylic acid instead of esterPotential anticancer activity
5-Methyl-thiophene-acryloyl ethyl thiolesterContains thiophene and acrylamide; different substituentsAntimicrobial properties
Thiophenes with halogen substituentsVariations in halogenation on thiophene ringEnhanced electronic properties for materials science

This table illustrates that while these compounds share a common thiophene framework, variations in substituents and functional groups lead to distinct biological activities and applications, underscoring the unique profile of this compound within this class of compounds.

Thiophene Derivatives and Anticancer Properties
Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties, neuroprotective effects, and anti-inflammatory capabilities .

Structural Analogues and their Activities
Several compounds share structural features with this compound. Variations in substituents and functional groups lead to distinct biological activities and applications. For example, pyrazole compounds have demonstrated anticancer effects . Additionally, the incorporation of the benzofuran group at the 4th position exhibited superior activity compared to furan and thiophene substitutions .

Other examples include:

  • (E)-4-Phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid, which has a similar thiophene structure but with a carboxylic acid instead of an ester, shows potential anticancer activity.
  • 5-Methyl-thiophene-acryloyl ethyl thiolester, which contains thiophene and acrylamide but with different substituents, has antimicrobial properties.
  • Thiophenes with halogen substituents show enhanced electronic properties for materials science.

Mechanism of Action

The mechanism by which (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Features

The target compound’s structure includes a thiophene core substituted with a methyl group, an ethyl carboxylate ester, and an (E)-configured acrylamido-thiophene side chain. Key comparisons with analogous compounds include:

Compound Name Substituents Key Structural Differences Reference
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 5) Acetyl, phenyl, phenylamino Lacks acrylamido linker; includes acetyl group
Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 8) Dimethylamino-acryloyl, phenyl, phenylamino Similar acryloyl group but with dimethylamino
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido, methyl, dual ethyl carboxylates Dual ester groups; acetamido instead of acrylamido
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate Cyano, methylthio Electron-withdrawing cyano and sulfur substituents

The methyl group at position 3 may improve lipophilicity relative to phenyl-substituted analogs like Compound 5 .

Physicochemical Properties

Substituents critically influence solubility, stability, and electronic properties:

  • Lipophilicity: The target compound’s methyl and acrylamido groups likely increase logP compared to cyano- or amino-substituted analogs (e.g., Compounds 7 and 8) .
  • Crystallinity : Derivatives like Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate form stable crystals characterized via X-ray diffraction (SHELX refinement) . The target compound’s planar acrylamido group may promote crystallinity, though experimental data is needed.

Biological Activity

(E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate is a thiophene derivative that has attracted considerable interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiophene Core : A five-membered heterocyclic ring containing sulfur.
  • Ethyl Ester Group : Enhances solubility and bioavailability.
  • Acrylamide Moiety : Imparts reactivity and potential for biological interactions.

The molecular formula is C13H13N2O2S2C_{13}H_{13}N_{2}O_{2}S_{2}, with a molecular weight of approximately 293.38 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets, leading to cell cycle arrest and programmed cell death.
  • Enzyme Inhibition : The acrylamide moiety allows for covalent bonding with nucleophilic sites on enzymes, inhibiting their activity and altering metabolic processes.

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialE. coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
Enzyme InhibitionCarbonic anhydraseReduced enzyme activity

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, revealing significant inhibition at low concentrations. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .
  • Anticancer Research :
    • In vitro assays on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .
  • Enzyme Interaction Studies :
    • The compound was tested for its ability to inhibit carbonic anhydrase, a key enzyme in various physiological processes. Results showed a dose-dependent decrease in enzyme activity, indicating potential therapeutic applications in conditions like glaucoma .

Q & A

Q. What are the recommended synthetic routes for (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and thiophen-2-ylcarbaldehyde. Key steps include:
  • Refluxing in toluene with catalytic piperidine and acetic acid (5:1 ratio) for 5–6 hours .
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Recrystallization from ethanol or toluene to purify the product.
    Yield optimization requires strict control of stoichiometry (11:10 aldehyde-to-amine ratio), inert atmosphere to prevent oxidation, and precise temperature regulation during reflux .

Q. What safety precautions are necessary when handling this compound, particularly regarding exposure control and personal protective equipment (PPE)?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or vapors are generated .
  • Exposure Control : Conduct reactions in a fume hood with adequate ventilation. Avoid skin contact by using closed systems for transfers.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Prevent entry into drains .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry (e.g., acrylamido (E)-configuration) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological activity, such as antioxidant or anti-inflammatory effects?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs by replacing the thiophen-2-yl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) and evaluate radical scavenging (DPPH assay) and COX-2 inhibition .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., acrylamido group binding to catalytic sites of inflammatory enzymes) .
  • In Vivo Testing : Administer derivatives in rodent models (e.g., carrageenan-induced paw edema) to correlate structural changes with anti-inflammatory potency .

Q. What strategies can mitigate sample degradation during prolonged experimental procedures, as observed in similar thiophene derivatives?

  • Methodological Answer :
  • Temperature Control : Store solutions at 4°C or use cold traps during reflux to slow organic degradation .
  • Antioxidant Additives : Include 0.1% w/v BHT in stock solutions to prevent oxidative side reactions.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ester group) .

Q. What are the potential metabolic pathways or degradation products of this compound under physiological conditions, and how can they be analyzed?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Expected pathways include:
  • Ester hydrolysis to the carboxylic acid derivative.
  • Reduction of the acrylamido group to an amine .
  • Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to identify hydrolytic byproducts .

Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize targets (e.g., p38 MAPK, NF-κB) based on structural similarity to known inhibitors .
  • Docking Workflow : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the acrylamido group and catalytic residues (e.g., Lys53 in COX-2).
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays to refine predictive models .

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